Compound Description: LQFM032 is a novel compound designed and synthesized to investigate its anxiolytic effects. Pharmacological evaluations demonstrated that LQFM032 exhibits anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without affecting mnemonic activity. []
Relevance: This compound shares a similar scaffold with 2-({[1-(methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol. Both compounds feature a central 1H-pyrazole ring substituted at the 4-position with a methylene linker connected to an aminoethanol side chain. The primary structural difference lies in the substitution on the nitrogen atom of the pyrazole ring and the presence of a piperazine ring in LQFM032 compared to a simpler amine in 2-({[1-(methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol. []
Compound Description: PF-06700841 is a potent and selective dual inhibitor of TYK2 and JAK1 kinases, currently in Phase II clinical development for treating autoimmune diseases. []
Relevance: PF-06700841 shares a key structural motif with 2-({[1-(methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol: the 1-methyl-1H-pyrazol-4-yl unit. The presence of this shared fragment suggests a potential common binding interaction point within their respective biological targets. While PF-06700841 is considerably larger and more complex due to its development as a selective kinase inhibitor, the shared pyrazole moiety emphasizes the importance of this chemical group in medicinal chemistry. []
Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing double mutant EGFRs, commonly associated with resistance to first-generation EGFR TKIs. It exhibits high potency and specificity for these drug-resistant mutants with minimal activity against wild-type EGFR. []
Relevance: Both PF-06459988 and 2-({[1-(methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol contain the 1-methyl-1H-pyrazol-4-yl group. This structural similarity points towards a possible shared pharmacophore important for their respective biological activities. While the overall structures differ significantly, highlighting the role of specific substituents in achieving target selectivity, the common presence of the 1-methyl-1H-pyrazol-4-yl group suggests it might be a crucial component for interacting with certain protein targets. []
Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK1/2 kinase activity. It is currently in early clinical development for cancers driven by the RAS/RAF/MEK/ERK signaling cascade. []
Relevance: While structurally distinct from 2-({[1-(methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol, GDC-0994 shares the 1-methyl-1H-pyrazol-yl group as a key pharmacophore. This common feature, even with a different substitution pattern on the pyrazole ring, suggests a potential shared binding mode with specific target proteins. The distinct structures further highlight the impact of diverse scaffolding and substitutions around core pharmacophores on modulating biological activity and selectivity. []
Compound Description: PF-06747775 represents a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants while displaying selectivity over wild-type EGFR. This selectivity profile makes it a promising drug candidate for treating cancers driven by specific EGFR mutations. []
Relevance: Both PF-06747775 and 2-({[1-(methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol contain a 1-methyl-1H-pyrazol-yl moiety. While their structures differ significantly due to varying substitution patterns and overall frameworks, the common presence of this group implies its potential relevance as a pharmacophore in medicinal chemistry. This recurring motif in structurally diverse compounds targeting distinct protein families suggests its versatile binding capabilities and its potential for developing novel therapeutics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.